molecular formula C17H11Cl2NO B3892753 3,4-dichloro-N-naphthalen-2-ylbenzamide CAS No. 28393-99-9

3,4-dichloro-N-naphthalen-2-ylbenzamide

Cat. No.: B3892753
CAS No.: 28393-99-9
M. Wt: 316.2 g/mol
InChI Key: RJANYEUPZFPQEC-UHFFFAOYSA-N
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Description

3,4-dichloro-N-naphthalen-2-ylbenzamide: is a chemical compound with the molecular formula C17H11Cl2NO It is characterized by the presence of two chlorine atoms attached to the benzene ring and a naphthalene moiety linked to the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-naphthalen-2-ylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dichlorobenzoyl chloride and 2-naphthylamine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 3,4-dichlorobenzoyl chloride is added dropwise to a solution of 2-naphthylamine in an appropriate solvent like dichloromethane or chloroform. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-naphthalen-2-ylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).

    Oxidation Reactions: The naphthalene moiety can be oxidized to form naphthoquinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and bases (e.g., sodium hydroxide, potassium carbonate).

    Reduction: Reducing agents (e.g., LiAlH4, BH3), solvents (e.g., tetrahydrofuran, diethyl ether).

    Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., acetone, water).

Major Products

    Substitution: Products with different functional groups replacing the chlorine atoms.

    Reduction: Formation of 3,4-dichloro-N-naphthalen-2-ylamine.

    Oxidation: Formation of naphthoquinone derivatives.

Scientific Research Applications

3,4-dichloro-N-naphthalen-2-ylbenzamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-naphthalen-2-ylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-dichlorobenzamide: Lacks the naphthalene moiety, making it less complex.

  • **N-naphthalen-2-ylbenzamide

Properties

IUPAC Name

3,4-dichloro-N-naphthalen-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2NO/c18-15-8-6-13(10-16(15)19)17(21)20-14-7-5-11-3-1-2-4-12(11)9-14/h1-10H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJANYEUPZFPQEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50308503
Record name 3,4-dichloro-N-naphthalen-2-ylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50308503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28393-99-9
Record name NSC204563
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204563
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,4-dichloro-N-naphthalen-2-ylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50308503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-DICHLORO-N-(2-NAPHTHYL)BENZAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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